

Trimebutine Maleate vs. Placebo in Functional Dyspepsia: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Trimebutine Maleate*

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This guide provides a comprehensive comparison of **trimebutine maleate** and placebo in the treatment of functional dyspepsia (FD), drawing on data from randomized controlled trials (RCTs). It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of the available evidence.

Efficacy Data from Randomized Controlled Trials

The efficacy of **trimebutine maleate** in alleviating the symptoms of functional dyspepsia has been evaluated in several randomized controlled trials. A key multicenter, double-blind, placebo-controlled study by Kountouras et al. (2020) provides significant insights into its clinical utility.^{[1][2][3][4][5]}

Symptom Improvement

The primary measure of efficacy in the Kountouras et al. (2020) trial was the change in the Glasgow Dyspepsia Severity Score (GDSS). The study found a statistically significant reduction in GDSS for the trimebutine group between the two-week and four-week follow-up visits.^{[1][2]} Another study involving patients with functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome also reported significant improvements in symptoms like postprandial fullness, early satiation, and abdominal pain with trimebutine treatment.^[6]

Table 1: Symptom Improvement in Functional Dyspepsia with **Trimebutine Maleate** vs. Placebo

Outcome Measure	Trimebutine Maleate Group	Placebo Group	p-value	Source
Glasgow Dyspepsia Severity Score (GDSS)	Statistically significant reduction between 2-week and 4-week visit	No significant change reported	0.02	Kountouras et al., 2020[1][2]
Symptomatic Improvement	67% of patients	31% of patients	0.02	Study cited in review[7]
Postprandial Fullness Score (before vs. after)	4.36 ± 0.66 vs. 1.48 ± 0.61	-	< 0.05	Zhong et al., 2007[6]
Early Satiation Score (before vs. after)	3.89 ± 0.81 vs. 1.25 ± 0.76	-	< 0.05	Zhong et al., 2007[6]
Abdominal Pain Score (before vs. after)	9.57 ± 1.60 vs. 0.76 ± 0.54	-	< 0.05	Zhong et al., 2007[6]

Gastric Emptying

Functional dyspepsia is often associated with disordered gastric motility. Trimebutine's prokinetic properties are thought to contribute to its therapeutic effect. The substudy by Kountouras et al. (2020) demonstrated that trimebutine significantly accelerated gastric emptying compared to placebo.[1][2][3]

Table 2: Effect of **Trimebutine Maleate** on Gastric Emptying

Outcome Measure	Trimebutine Maleate Group	Placebo Group	p-value	Source
Median Gastric Emptying at 50 min	75.5%	66.6%	0.036	Kountouras et al., 2020[1][2][3]

Safety and Tolerability

Trimebutine maleate is generally well-tolerated. In the Kountouras et al. (2020) study, the incidence of adverse events was not statistically different between the trimebutine and placebo groups.[3] The reported adverse effects were of low to moderate severity.[1][2][3] Another study noted mild thirst and constipation as the main adverse drug reactions.[6]

Table 3: Incidence of Adverse Events

Study	Trimebutine Maleate Group	Placebo Group	Key Findings
Kountouras et al., 2020[3]	10.2% (11 out of 108 patients)	14.6% (15 out of 103 patients)	No statistically significant difference in adverse events.
Zhong et al., 2007[6]	23.7%	-	Main adverse reactions were mild thirst and constipation.

Experimental Protocols

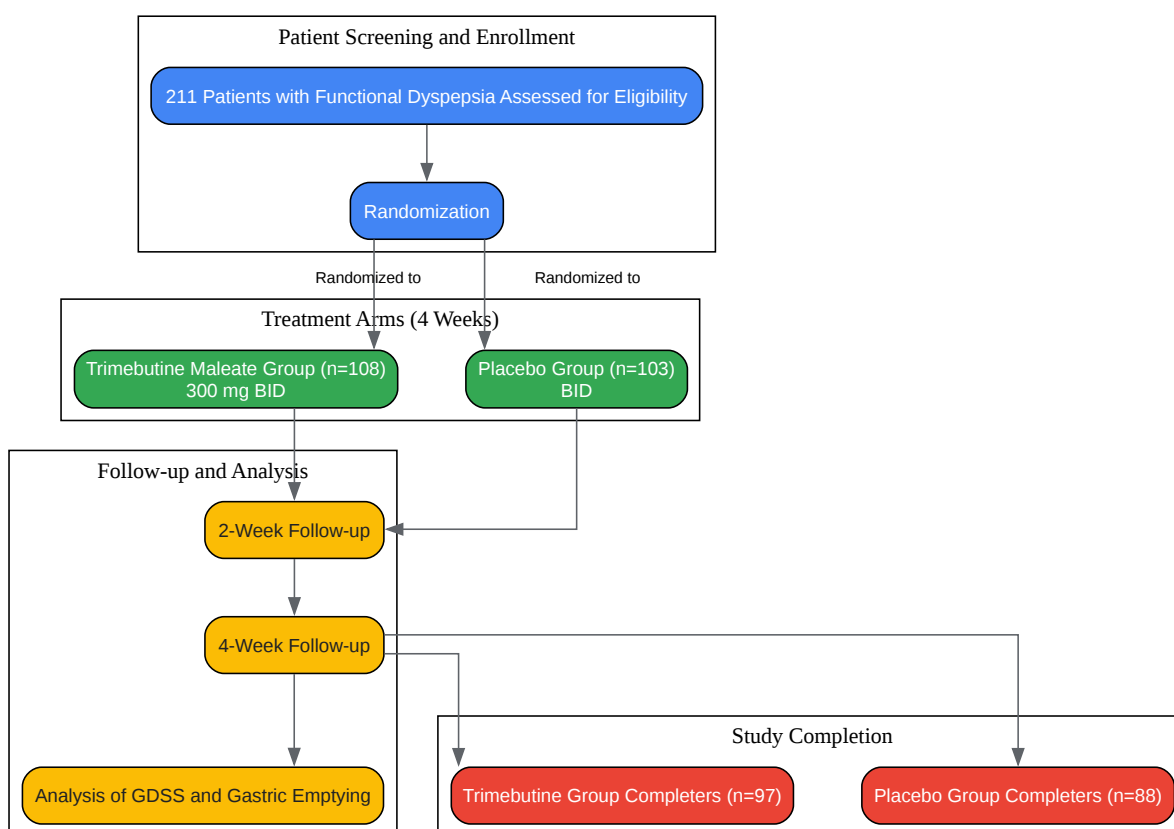
Kountouras et al. (2020) Study Methodology

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, prospective study.[1][2][3]
- Participants: 211 patients diagnosed with functional dyspepsia.[1][2][3]
- Intervention: Participants were randomized to receive either **trimebutine maleate** (300 mg twice daily) or a placebo twice daily for 4 weeks.[1][2][3]

- Primary Outcome: Relief of dyspepsia symptoms, evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Secondary Outcome (Substudy): Gastric emptying was assessed using a 99mTc-Tin Colloid Semi-Solid Meal Scintigraphy test in a subset of participants.[\[1\]](#)[\[2\]](#)[\[3\]](#)

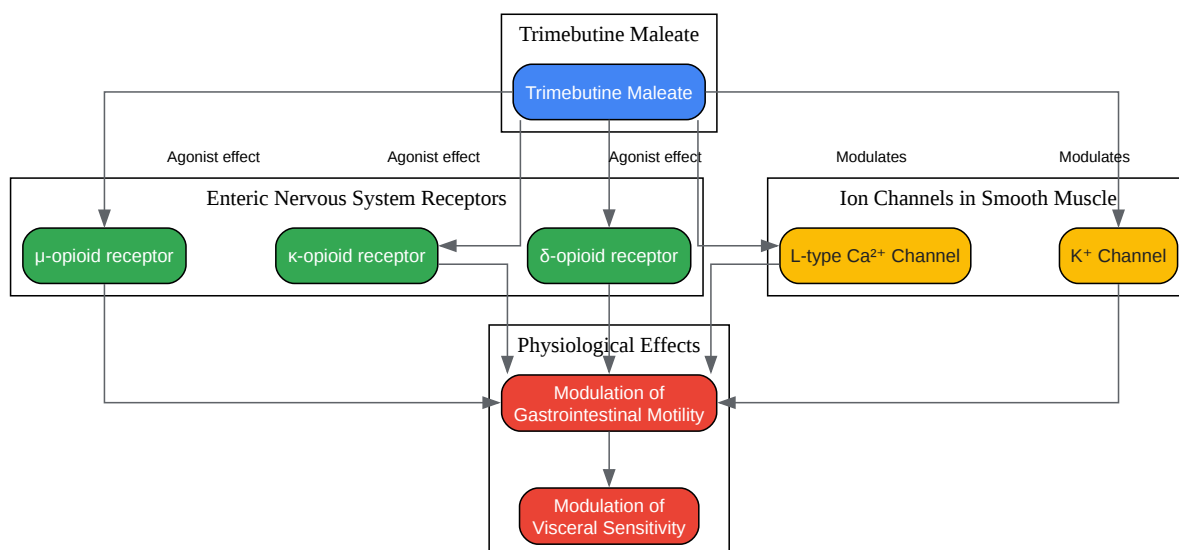
Visualizing the Science: Diagrams

To better understand the experimental design and the mechanism of **trimebutine maleate**, the following diagrams are provided.



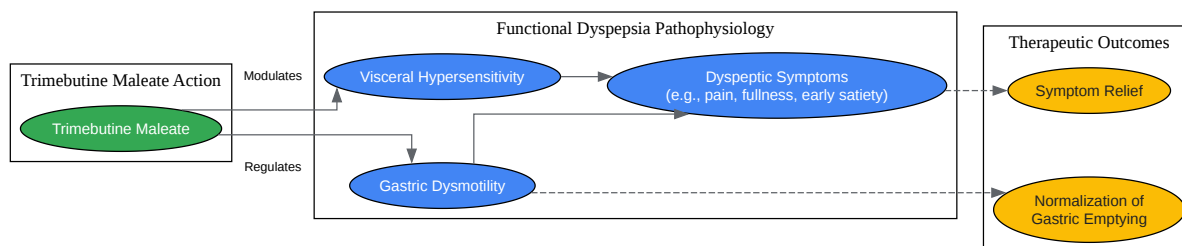
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Caption: Experimental workflow of a randomized controlled trial.



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Caption: Simplified signaling pathway of **trimebutine maleate**.



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Caption: Logical relationship in FD treatment with trimebutine.

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